molecular formula C13H18O3 B148275 3-Cyclopentyloxy-4-methoxybenzyl alcohol CAS No. 133332-49-7

3-Cyclopentyloxy-4-methoxybenzyl alcohol

Cat. No.: B148275
CAS No.: 133332-49-7
M. Wt: 222.28 g/mol
InChI Key: JIRHAGAOHOYLNO-UHFFFAOYSA-N
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Description

3-Cyclopentyloxy-4-methoxybenzyl alcohol: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a benzyl alcohol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyloxy-4-methoxybenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Cyclopentyloxy-4-methoxybenzyl alcohol has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. Research indicates that its structural components could interact with biological pathways involved in inflammation and pain signaling, although further studies are needed to elucidate these mechanisms in detail.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique cyclopentyl ether group allows for various chemical transformations, including:

  • Oxidative Esterification : It can be utilized in oxidative esterification reactions involving alcohols, enhancing the efficiency of synthesizing esters from alcohol substrates .
  • Synthesis of PDE4 Inhibitors : The compound's structure has been leveraged in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors, which are important in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) .

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
This compoundCyclopentyl ether and methoxy groupAnti-inflammatoryTBD
RolipramPhenolic structurePDE4 inhibition10
PyrromilastHexahydro-pyrrolizin structureCOPD treatmentTBD

Case Study 1: Protective Effects on Enterocytes

A study demonstrated that this compound acts as a phenolic antioxidant, protecting enterocytes during cold preservation. The compound was shown to maintain mitochondrial function and suppress cell death after rewarming, indicating its potential use in preserving intestinal tissues during transplantation.

Case Study 2: Synthesis of PDE4 Inhibitors

Research highlighted the role of this compound in synthesizing potent PDE4 inhibitors. The synthesis involved several steps where the compound’s structural features were critical in achieving high yields and desired biological activity against PDE4 enzymes .

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxy-4-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyloxy-4-methoxybenzyl alcohol is unique due to the presence of both the cyclopentyloxy and methoxy groups attached to the benzyl alcohol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

3-Cyclopentyloxy-4-methoxybenzyl alcohol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C13_{13}H18_{18}O3_3
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 130823-66-4

Enzyme Inhibition

One of the notable biological activities of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which are involved in various signaling pathways.

  • PDE IV Inhibition : Research indicates that this compound is a potent inhibitor of PDE IV, with an IC50_{50} value significantly lower than that of rolipram, a well-known PDE IV inhibitor. Specifically, the IC50_{50} for this compound was reported at approximately 16 nM, compared to rolipram's IC50_{50} of around 4.5 µM .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, particularly in models of cerebral ischemia. Studies have shown that it can reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reperfusion (OGD/Rep) injury. This suggests its potential as a therapeutic agent for conditions involving inflammation and oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of PDE IV : By inhibiting PDE IV, the compound increases levels of cyclic AMP (cAMP), leading to enhanced anti-inflammatory responses.
  • Activation of Signaling Pathways : It has been shown to activate the PI3K/AKT signaling pathway, which plays a critical role in cell survival and proliferation .
  • Protection Against Oxidative Stress : The compound enhances the expression of tight junction proteins like occludin and claudin-5, thereby improving blood-brain barrier integrity during ischemic injury .

Case Studies

  • Cerebral Ischemia Model : In a study involving bEnd.3 cells (brain endothelial cells), treatment with this compound significantly improved cell viability and reduced lactate dehydrogenase (LDH) leakage following OGD/Rep injury. The study highlighted its potential protective effect against ischemic damage by modulating inflammatory responses and enhancing barrier function .
  • Comparative PDE Inhibition Study : A comparative analysis showed that this compound is several hundred times more effective as a PDE IV inhibitor than rolipram, suggesting its potential for developing more selective therapeutic agents targeting inflammatory diseases .

Data Summary Table

Biological ActivityMeasurementResult
PDE IV InhibitionIC50_{50}16 nM
Rolipram IC50_{50}4.5 µM
Cytokine Release ReductionTNF-α, IL-1β, IL-6Significant decrease
Cell Viability ImprovementLDH LeakageReduced after treatment

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-Cyclopentyloxy-4-methoxybenzyl alcohol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 4-methoxybenzyl alcohol derivatives with cyclopentyl halides under basic conditions. Optimization includes using anhydrous solvents (e.g., DMF or THF), catalytic agents like potassium carbonate, and controlled reaction temperatures (60–80°C) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients improves yield and purity. For analogous benzyl ether syntheses, resin-supported methods (e.g., MBBA resin) have been employed for efficient separation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H NMR : Identify aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopentyloxy multiplet (δ ~4.5–5.0 ppm).
  • 13C NMR : Confirm the benzyl alcohol carbon (δ ~65 ppm) and cyclopentyl carbons (δ ~25–35 ppm).
  • FT-IR : Detect O-H stretching (~3200–3400 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 238.3). Cross-reference with NIST spectral libraries for validation .

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic environments, as the benzyl ether linkage may hydrolyze. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation trends. Analogous compounds like 4-methoxybenzyl alcohol degrade via oxidation; thus, antioxidants (e.g., BHT) may be added .

Advanced Research Questions

Q. How can researchers optimize the cleavage of the benzyl ether group in polymer-supported syntheses using DDQ?

  • Methodological Answer : Cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is performed in dichloromethane/water (9:1 v/v) at 0–5°C to suppress side reactions. Monitor reaction progress via TLC (hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient). Adjust DDQ stoichiometry (1.2–1.5 equiv.) based on resin loading density. Post-cleavage, neutralize with aqueous NaHCO₃ and extract with DCM. This method achieved >90% efficiency for MBBA resin .

Q. How does the cyclopentyloxy group influence solubility compared to other alkoxy-substituted benzyl alcohols?

  • Methodological Answer : The bulky cyclopentyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., toluene, DCM) but limiting aqueous miscibility. Compare with 4-hydroxy-3-methoxybenzyl alcohol (logP ~1.2) versus this compound (predicted logP ~2.8 using ChemAxon). Solvent optimization for reactions may require co-solvents (e.g., THF/water mixtures) or surfactants. Experimental solubility data for analogs are available in Kanto Reagent catalogs .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

  • Methodological Answer : The electron-donating methoxy and cyclopentyloxy groups activate the aromatic ring toward electrophilic substitution at the ortho/para positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactive sites. Experimental validation via nitration or bromination reactions shows preferential substitution at the 5-position (para to methoxy). Contrast with 4-methoxybenzyl alcohol, where steric hindrance from larger substituents alters reactivity .

Q. How do alternative protecting groups (e.g., PMB, Alloc) compare to cyclopentyloxy in stability and cleavage efficiency?

  • Methodological Answer : Conduct comparative studies using:

  • Acid Sensitivity : Test cleavage with TFA (0.1% v/v in DCM) for PMB ethers vs. DDQ for cyclopentyloxy.
  • Base Stability : Expose to 1M NaOH; cyclopentyloxy ethers show higher resistance than Alloc groups.
  • Orthogonality : Use sequential deprotection (e.g., PMB removed by DDQ, Alloc by Pd(0)). Data from polymer-supported syntheses indicate cyclopentyloxy offers superior stability under basic conditions but requires strong oxidants for cleavage .

Properties

IUPAC Name

(3-cyclopentyloxy-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRHAGAOHOYLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456636
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133332-49-7
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

From 3-hydroxy-4-methoxybenzyl alcohol (50 g, 0.324 mol), cyclopentyloxybromide (70 ml, 0.648 mol), caesium carbonate (72.83 g, 0.222 mol) and sodium iodide (5.63 g, 0.037 mol). Chromatography (SiO2 ; EtOAc-C6H14, 1:3) to yield the title compound (25.782 g). (Found C, 69.92; H, 8.18. C13H18O3 requires C, 70.25; H, 8.16).
Quantity
50 g
Type
reactant
Reaction Step One
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cyclopentyloxybromide
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70 mL
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reactant
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caesium carbonate
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72.83 g
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reactant
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5.63 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (38 grams, 0.17 mol) in 40 milliliters of ethanol and sodium borohydride (1.63 grams,0.043 mol) was stirred for 2 hours at room temperature until complete by TLC. The reaction was diluted with water and extracted with ethyl acetate. Evaporation of the ethyl acetate afforded 3-cyclopentyloxy-4-methoxybenzyl alcohol (37 grams, 98%) suitable for the next step.
Quantity
38 g
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reactant
Reaction Step One
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1.63 g
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reactant
Reaction Step One
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40 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

1M lithium aluminum hydride in THF (1.5 mL) was added into a stirred solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.1 g; 5 mmol) in THF solution in an ice bath. After the reaction was completed (as evidenced by TLC), the mixture was acidified with 2M HCl and extracted with ether. The organic phase was washed with water and dried over MgSO4. Filtration, followed by evaporation gave (3-cyclopentyloxy-4-methoxyphenyl)methanol as an oil ( 0.9 g; 81% yield; purity 98.1% by HPLC area). 1H-NMR: 6.92 (s, 1H), 6.88 (d, J=8.2 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H), 4.80 (m, 1H), 4.61 (s, 2H), 3.84 (s, 3H), 2.13–1.78 (m, 6H), and 1.61 (s, 2H). 13C-NMR: 149.4, 147.6, 133.6, 119.3, 114.0, 111.7, 80.3, 60.5, 56.0, 32.7, and 24.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.1 g
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reactant
Reaction Step One
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Quantity
1.5 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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